molecular formula C8H8N4O2 B3080079 Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 108129-02-8

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3080079
CAS No.: 108129-02-8
M. Wt: 192.17 g/mol
InChI Key: UGTPHRVLXFXBLE-UHFFFAOYSA-N
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Description

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical intermediate based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry and antimicrobial research . The TP core is isoelectronic with purine, allowing it to function as a potential bio-isostere in drug design, particularly for targeting enzyme active sites like the ATP-binding pocket of kinases . This specific carboxylate ester serves as a key precursor for the synthesis of various derivatives, including carboxylic acids and hydrazides, which are investigated for their biological activities . Researchers value this scaffold for its demonstrated potential in developing novel antibacterial agents. Compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine structure have shown potent activity against a range of bacterial strains by inhibiting critical targets such as DNA Gyrase, a well-validated mechanism for fighting drug-resistant bacteria . The structural framework is also found in essramycin, a naturally occurring antibiotic isolated from marine Streptomyces , highlighting the pharmacophoric value of this heterocyclic system . Beyond antimicrobial applications, the TP scaffold's metal-chelating properties, facilitated by its multiple nitrogen atoms, are exploited in the design of anticancer and anti-parasitic agents . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-6(7(13)14-2)3-12-8(11-5)9-4-10-12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTPHRVLXFXBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181365
Record name Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108129-02-8
Record name Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108129-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The ester group at position 6 and methyl group at position 5 participate in nucleophilic substitution reactions. Key examples include:

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions:

Methyl ester+H2ONaOHCarboxylic acid+CH3OH\text{Methyl ester}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{Carboxylic acid}+\text{CH}_3\text{OH}

This reaction is critical for generating derivatives with improved solubility or biological activity.

Cycloaddition and Ring Functionalization

The triazole-pyrimidine scaffold participates in cycloaddition reactions to form fused polycyclic systems.

Diels-Alder Reactions

Reaction with dienophiles like maleic anhydride generates bicyclic adducts, expanding the heterocyclic framework .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 7:

Br substituted derivative+Aryl B OH 2Pd PPh3 4Aryl substituted product\text{Br substituted derivative}+\text{Aryl B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Aryl substituted product}

This method diversifies the compound’s electronic and steric properties .

Oxidation of Methyl Groups

The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:

 CH3KMnO4,H+ COOH\text{ CH}_3\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ COOH}

This modification alters hydrogen-bonding capabilities.

Reduction of Ester to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

 COOCH3LiAlH4 CH2OH\text{ COOCH}_3\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{OH}

The alcohol intermediate is used for further derivatization.

Ester Hydrolysis

Controlled hydrolysis yields the carboxylic acid, a precursor for metal complexes:

 COOCH3H2O HCl COOH\text{ COOCH}_3\xrightarrow{\text{H}_2\text{O HCl}}\text{ COOH}

Copper(II) complexes of the hydrolyzed product show enhanced antimicrobial activity .

Condensation with Hydrazines

Reaction with hydrazines forms hydrazide derivatives, which are intermediates for heterocyclic expansions:

 COOCH3+NH2NH2 CONHNH2\text{ COOCH}_3+\text{NH}_2\text{NH}_2\rightarrow \text{ CONHNH}_2

These derivatives are precursors to triazolo-triazine systems .

Functional Group Interconversion

Reaction Type Reagents/Conditions Product Yield
Ester to Amide NH₃ (g), MeOH, 60°C5-Methyl-triazolo-pyrimidine-6-amide85%
Methyl Oxidation KMnO₄, H₂SO₄, reflux5-Carboxy-triazolo-pyrimidine72%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°C7-Aryl-triazolo-pyrimidine68%

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine ring facilitates substitution at position 7, with leaving groups (e.g., halides) replaced by nucleophiles like amines or alkoxides .

  • Radical Reactions : Under UV light, the methyl group undergoes hydrogen abstraction, forming radicals that dimerize or react with traps .

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring fused with a pyrimidine structure, which contributes to its biological activity and stability. The presence of the methyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit significant antiviral activities against various viruses.

Case Study: Antiviral Activity

A study demonstrated that the synthesis of related triazolo-pyrimidine derivatives resulted in compounds with potent activity against influenza viruses. The microwave-assisted synthesis method yielded high conversion rates (up to 95%) for these derivatives, indicating a promising pathway for developing antiviral medications .

Agriculture

This compound can also serve as a precursor for developing agrochemicals. Its structure allows for modifications that could lead to effective herbicides or fungicides.

Case Study: Agrochemical Development

Research has shown that modifications to the triazolo-pyrimidine framework can lead to compounds with enhanced herbicidal activity against specific weed species. These findings suggest that such compounds could be integrated into sustainable agricultural practices .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

In one study, the incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in electronics and packaging .

Table 1: Summary of Biological Activities

Compound VariantActivity TypeTarget Organism/PathogenReference
This compoundAntiviralInfluenza Virus
Modified DerivativeHerbicidalVarious Weed Species
Polymer CompositeMechanical PropertiesN/A

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Microwave-assisted synthesis95
Conventional synthesisVariableN/A

Mechanism of Action

Comparison with Similar Compounds

Methyl 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 206.21 g/mol (CAS: 2270905-24-1)
  • Structural Difference : An additional methyl group at position 2.

Ethyl 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₁₀H₁₂N₄O₂
  • Molecular Weight : 220.23 g/mol (CAS: 1871041-43-8)
  • Structural Difference : Ethyl ester at position 6 and methyl groups at positions 5 and 5.
  • Impact : The ethyl ester increases hydrophobicity compared to the methyl ester, which could improve membrane permeability but reduce aqueous solubility.

Methyl 7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₁₄H₁₃FN₄O₂
  • Molecular Weight : 288.28 g/mol (CAS: 459421-71-7)
  • Structural Difference : A 4-fluorophenyl group at position 7 and a partially saturated 4,7-dihydro ring.
  • The dihydro structure may confer conformational flexibility .

Ethyl 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₂₃H₂₄N₄O₅
  • Molecular Weight : 436.46 g/mol (CAS: 727407-43-4)
  • Structural Difference : Bulky aryl substituents (phenyl and trimethoxyphenyl) at positions 5 and 6.
  • Impact : The trimethoxyphenyl group is associated with enhanced antiproliferative activity in cancer cell lines due to improved π-π stacking and hydrogen bonding .

Physicochemical Comparison

Compound Solubility Trends Melting Point (°C) LogP (Predicted)
Methyl 5-methyl derivative Moderate in polar solvents Not reported 1.2–1.5
Ethyl 5,7-dimethyl derivative Low in water, high in DMSO Not reported 2.0–2.3
Methyl 7-(4-fluorophenyl) derivative Ethanol-soluble Not reported 2.8–3.1
Ethyl 5-phenyl-trimethoxyphenyl analog High in DMF/CHCl₃ 206 (e.g., ) 3.5–4.0

Antiproliferative Activity

  • Trimethoxyphenyl Derivatives : Compounds like 5a (IC₅₀: 2.1–8.3 µM against MCF-7 and HeLa cells) show potent activity due to aryl substituents .
  • Fluorophenyl Derivatives : Enhanced metabolic stability makes them candidates for antimicrobial agents .

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Methyl/ethyl esters at position 6 modulate bioavailability.
    • Aryl groups at positions 5 and 7 enhance anticancer activity .
  • Catalytic Efficiency: Nano catalysts improve reaction yields and reduce time compared to traditional acid catalysts .

Biological Activity

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C7H8N4O2C_7H_8N_4O_2. It features a triazole ring fused with a pyrimidine structure, which is known to enhance various biological activities. The compound exhibits a melting point of approximately 226 °C and has a purity level exceeding 98% in commercial preparations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

  • A series of derivatives were synthesized and tested against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, indicating potent antiproliferative effects .
  • The mechanism of action often involves the inhibition of the ERK signaling pathway , which is crucial for cell proliferation and survival. This inhibition leads to reduced phosphorylation levels of key proteins involved in the pathway (e.g., ERK1/2, c-Raf) and ultimately results in apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also shows promising antimicrobial properties :

  • Various derivatives of triazolo[1,5-a]pyrimidines have demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest effective bacteriostatic properties .
  • Additionally, compounds derived from this scaffold have been explored for their antiviral activities against viruses like Zika and Dengue virus, showing effective inhibition at low micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways. For instance, some compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDK), which are critical regulators of the cell cycle .
  • Induction of Apoptosis : The ability to induce apoptosis through various signaling pathways is a common feature among triazolo[1,5-a]pyrimidine derivatives. This includes modulation of proteins involved in apoptosis such as Bcl-2 family members .

Case Studies

Several case studies illustrate the effectiveness of these compounds:

  • Study on Antiproliferative Effects : In vitro studies demonstrated that specific triazolo[1,5-a]pyrimidine derivatives significantly inhibited the growth of cancer cells while sparing normal cells. The most active compound was shown to induce G2/M phase arrest and apoptosis in MGC-803 cells .
  • Antimicrobial Evaluation : A comparative study on the antimicrobial efficacy of various triazolo derivatives revealed that those with specific substituents exhibited enhanced activity against both gram-positive and gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting 5-amino-1,2,4-triazole derivatives with β-ketoesters under acidic or molten-state conditions. For example:

  • Catalyst Selection : TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) achieves high yields but requires careful handling due to toxicity .
  • Alternative Conditions : Diethyl ethoxymethylenemalonate and glacial acetic acid under reflux can also yield triazolopyrimidine carboxylates, though regioselectivity may vary .

Q. How is the purity and identity of the compound validated in academic research?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.41 ppm for triazole protons, δ 4.26 ppm for ester methylene groups) .
  • Microanalysis : Carbon, hydrogen, and nitrogen content are verified via elemental analysis (e.g., Perkin-Elmer 240-B) .
  • Melting Point Analysis : Sharp melting points (e.g., 192–240°C) confirm crystalline purity .

Q. What solvents and reaction conditions optimize yield while minimizing hazards?

  • Solvent Systems : Ethanol/water mixtures (1:1 v/v) reduce toxicity risks compared to pure organic solvents .
  • Catalyst Alternatives : Piperidine is avoided due to regulatory restrictions; TMDP is preferred but requires strict safety protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

Regioselectivity depends on reaction conditions:

  • Ionic vs. Acidic Media : Acidic conditions (e.g., acetic acid) favor 5-methyl-7-phenyl isomers, while ionic conditions promote 7-methyl-5-phenyl derivatives .
  • Substituent Effects : Electron-withdrawing groups on the β-ketoester enhance regiocontrol. For example, ethyl 3-oxobutanoate directs methylation to the 5-position .

Q. How do structural modifications influence biological activity (e.g., herbicide efficacy)?

  • Sulfonamide Derivatives : Substitution at the pyrimidine 2-position (e.g., N-(2,6-difluorophenyl) groups) enhances herbicidal activity by targeting acetolactate synthase (ALS) enzymes in plants .
  • Carboxamide Analogues : Cyclohexyl or cycloheptyl groups at the 6-carboxylate position improve binding affinity to cannabinoid receptors, suggesting broader pharmacological potential .

Q. What strategies resolve contradictions in reaction outcomes across studies?

  • Catalyst Comparison : Conflicting yields between TMDP and piperidine-based methods are attributed to differences in catalyst availability and solvent polarity .
  • Replication Protocols : Standardizing reaction monitoring (e.g., TLC on SIL G/UV 254 plates) ensures reproducibility .

Q. How can computational methods aid in predicting reactivity or bioactivity?

  • DFT Calculations : Predict regioselectivity by analyzing frontier molecular orbitals of intermediates.
  • Molecular Docking : Models triazolopyrimidine interactions with ALS enzymes or CB2 receptors to prioritize synthetic targets .

Methodological Recommendations

  • Safety : Use fume hoods and personal protective equipment (PPE) when handling TMDP or acetic acid .
  • Data Reproducibility : Report solvent ratios, catalyst purity, and heating rates in detail .
  • Advanced Characterization : Combine HRMS with 1H^1H-15N^{15}N HMBC NMR to resolve structural ambiguities in triazole rings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
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Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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